
Lifarizine
Descripción general
Descripción
Lifarizine es un modulador de canales iónicos novedoso conocido por sus propiedades neuroprotectoras. Se ha estudiado ampliamente por su potencial en el tratamiento de afecciones como la isquemia cerebral y el accidente cerebrovascular. This compound funciona bloqueando los canales de sodio y calcio, lo que ayuda a reducir el daño neuronal durante los eventos isquémicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de lifarizine implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética exacta y las condiciones de reacción son propietarias y no se publican ampliamente. se sabe que la síntesis implica el uso de reactivos y catalizadores específicos para lograr la estructura química deseada .
Métodos de producción industrial
La producción industrial de this compound generalmente implica la síntesis química a gran escala utilizando reactores automatizados y medidas estrictas de control de calidad. El proceso garantiza la alta pureza y consistencia del producto final. Los métodos de producción están diseñados para ser rentables y escalables para satisfacer las demandas de las aplicaciones clínicas y de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones
Lifarizine experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando sus propiedades farmacológicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados .
Aplicaciones Científicas De Investigación
Lifarizine tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una sonda en ensayos bioquímicos para estudiar la modulación de canales iónicos.
Biología: Investigado por sus efectos neuroprotectores en modelos de isquemia cerebral y accidente cerebrovascular.
Medicina: Explorado como un posible agente terapéutico para el tratamiento del accidente cerebrovascular y otras enfermedades neurodegenerativas.
Industria: Utilizado en el desarrollo de nuevos fármacos neuroprotectores y como compuesto de referencia en estudios farmacológicos
Mecanismo De Acción
Lifarizine ejerce sus efectos bloqueando los canales de sodio y calcio dependientes de voltaje. Esta acción ayuda a estabilizar las membranas neuronales y reducir la entrada de iones calcio, lo que puede provocar la muerte celular durante los eventos isquémicos. Los objetivos moleculares de this compound incluyen subtipos específicos de canales de sodio y calcio, y sus efectos neuroprotectores están mediados a través de la inhibición de estos canales .
Comparación Con Compuestos Similares
Compuestos similares
Ciclizina: Un antihistamínico con propiedades de bloqueo de canales iónicos similares.
Meclizina: Otro antihistamínico que comparte algunos efectos farmacológicos con lifarizine.
Cinarizina: Un bloqueador de los canales de calcio con propiedades neuroprotectoras.
Singularidad de this compound
This compound es único en su acción dual sobre los canales de sodio y calcio, lo que proporciona un efecto neuroprotector más amplio en comparación con otros compuestos similares. Su capacidad para modular múltiples canales iónicos lo convierte en un compuesto versátil en el tratamiento de afecciones isquémicas .
Propiedades
IUPAC Name |
1-benzhydryl-4-[[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4/c1-22-13-15-26(16-14-22)29-30-23(2)27(31-29)21-32-17-19-33(20-18-32)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-16,28H,17-21H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDFEXRUDGWNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869632 | |
| Record name | 1-(Diphenylmethyl)-4-{[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119514-66-8 | |
| Record name | Lifarizine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119514668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LIFARIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3705I245K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
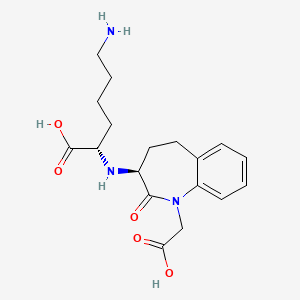
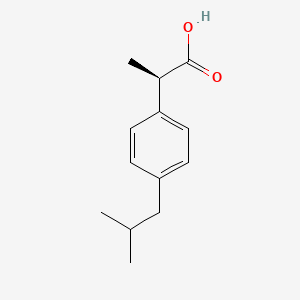



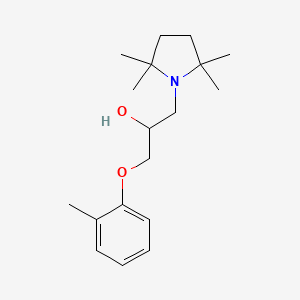
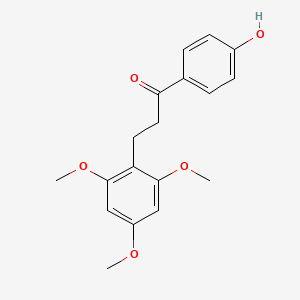
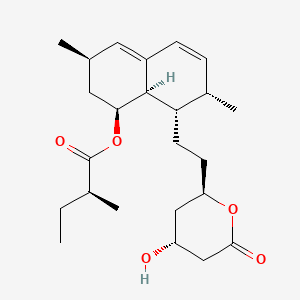

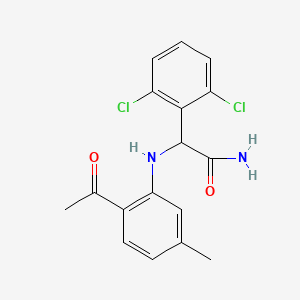

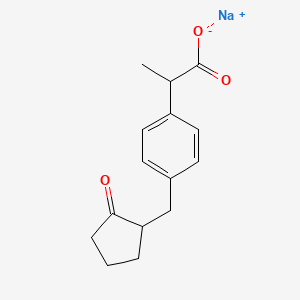
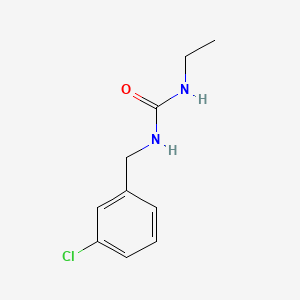
![N-[(4-methylcyclohexyl)carbonyl]-N-pyridin-4-yltryptophanamide](/img/structure/B1675260.png)
